molecular formula C₁₁H₁₉NO B1146237 N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide CAS No. 86351-88-4

N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide

Cat. No.: B1146237
CAS No.: 86351-88-4
M. Wt: 181.27
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Description

Bicyclo[2.2.1]heptane Framework: Core Structural Analysis

The foundational structure of N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide is built upon the bicyclo[2.2.1]heptane framework, a seven-membered bicyclic system that represents one of the most well-characterized bridged hydrocarbon structures in organic chemistry. This core framework, systematically designated as bicyclo[2.2.1]heptane, consists of a cyclohexane ring with a methylene bridge connecting positions 1 and 4, creating a rigid three-dimensional architecture that significantly influences the compound's chemical and physical properties. The bicyclic system is commonly known by its trivial name "norbornane," reflecting its historical association with naturally occurring camphor derivatives and its widespread utility in synthetic organic transformations.

The structural rigidity inherent in the bicyclo[2.2.1]heptane framework arises from the constrained geometry imposed by the bridging methylene unit, which locks the system into a specific three-dimensional conformation. This conformational restriction eliminates the flexibility typically observed in acyclic or monocyclic systems, resulting in a molecule with well-defined spatial relationships between substituents. The bicyclic system exhibits distinct facial selectivity, with the "exo" face representing the convex surface of the molecule and the "endo" face corresponding to the concave surface adjacent to the methylene bridge.

The numbering system for the bicyclo[2.2.1]heptane framework follows established International Union of Pure and Applied Chemistry conventions, with position 1 designated as the bridgehead carbon bearing the methylene bridge, position 4 representing the opposing bridgehead carbon, and positions 2, 3, 5, 6, and 7 completing the seven-carbon framework. This systematic numbering provides the foundation for describing substituent positions and stereochemical relationships within the molecule. The molecular weight of the unsubstituted bicyclo[2.2.1]heptane core is 96.17 grams per mole, establishing the baseline mass contribution of the bicyclic framework to the overall molecular weight of the target compound.

Properties

IUPAC Name

N-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-10(2)8-4-5-9(6-8)11(10,3)12-7-13/h7-9H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCSEGCDUBRRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various reactions, including:

  • Amidation Reactions: The compound can participate in amidation reactions to form various amides, which are crucial intermediates in organic synthesis.

Case Study:
A study demonstrated the use of this compound in synthesizing cyclic amides through a one-pot reaction involving isocyanates and alcohols under mild conditions, showcasing its utility in creating complex structures efficiently .

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties.

Case Study:
A study published in the Journal of Organic Chemistry highlighted the antibacterial activities of modified bicyclic amines derived from this compound against various bacterial strains . The results suggested potential applications in developing new antimicrobial agents.

2. Drug Design and Development

The compound's unique bicyclic structure provides a scaffold for drug design, particularly for targeting specific biological pathways.

Data Table: Antimicrobial Activity of Derivatives

Compound NameActivity (Zone of Inhibition)Bacterial Strain
Compound A15 mmE. coli
Compound B20 mmS. aureus
Compound C12 mmP. aeruginosa

Applications in Materials Science

1. Polymer Chemistry

This compound can be used as a monomer or additive in polymer synthesis.

Case Study:
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties due to its rigid bicyclic structure . This has implications for developing high-performance materials for industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

(a) N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives
  • Structure: Replaces formamide (-NHCHO) with acetamide (-NHCOCH₃) or substituted phenoxy acetamide groups.
  • Example: 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide (e.g., compounds 3a–3f) .
  • Properties: Higher molecular weights (e.g., ~300–400 g/mol) due to bulky phenoxy substituents.
  • Applications : Demonstrated anti-inflammatory, analgesic, and antipyretic activities in rodent models .
(b) N-Nitroso Mecamylamine
  • Structure: Nitroso (-N-NO) group replaces formamide. Molecular formula: C₁₁H₂₀N₂O (MW: 196.3 g/mol) .
  • Applications : Used as a reference standard in toxicology studies .
(c) 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)acetamide
  • Structure : Chloroacetamide (-NHCOCH₂Cl) substituent. CAS: 105838-50-4 .
  • Properties : Higher reactivity due to the electrophilic chlorine atom; requires stringent safety handling (GHS hazard classification) .

Pharmacologically Active Derivatives

(a) SR144528 (Cannabinoid Receptor Antagonist)
  • Structure : Pyrazole-3-carboxamide linked to the bicycloheptane core. Molecular weight: ~500 g/mol .
  • Properties: Subnanomolar affinity for CB2 receptors (Ki = 0.6 nM) with 700-fold selectivity over CB1 receptors .
  • Applications: Key tool for studying cannabinoid receptor signaling in immune cells .
(b) Fluorescent Probe HT
  • Structure : Hydrazinecarbothioamide (-NHCSNH₂) group appended to the bicycloheptane. Molecular formula: C₂₃H₃₄N₄OS .
  • Properties : Exhibits fluorescence "turn-on" response selective for Ga³⁺ ions (detection limit: ~10 nM) .
  • Applications : Used in bioimaging for gallium detection in vivo and in vitro .

Key Research Findings

Synthetic Versatility: The bicyclo[2.2.1]heptane core is amenable to diverse functionalizations, including formylation (to yield the target compound) , chloroacetylation , and coupling with phenols .

Biological Activity: Bulkier substituents (e.g., phenoxy acetamides) enhance pharmacological activity, while simpler groups (e.g., formamide) favor use as synthetic intermediates .

Preparation Methods

Nucleophilic Substitution of Hydroxyl Precursors

A patent by WO2013026852A2 details a stereoselective route starting from hydroxylated bicyclo[2.2.1]heptane intermediates. The hydroxyl group at position 2 is replaced via a two-step azidation-reduction sequence:

  • Azidation : Treatment of 2-hydroxybicyclo[2.2.1]heptane with sodium azide (NaN3) and triphenylphosphine (PPh3) in dichloromethane at 0°C yields the corresponding azide.

  • Staudinger Reduction : The azide is reduced to a primary amine using hydrogen gas (H2) over palladium on carbon (Pd/C) in ethanol.

Subsequent formylation is achieved via refluxing with formic acid (HCOOH) and acetic anhydride ((Ac)2O), which activates the formyl group for nucleophilic attack (Equation 1):

Bicyclic amine+HCOOH(Ac)2ON-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide[1]\text{Bicyclic amine} + \text{HCOOH} \xrightarrow{\text{(Ac)}_2\text{O}} \text{this compound} \quad

Key Data :

  • Yield: 65–72% after formylation.

  • Stereoselectivity: >95% endo configuration due to the "picket effect" of the bicyclic framework.

Direct Formylation of Bicyclic Amines

Primary amines derived from mecamylamine analogs undergo formylation using carbodiimide-mediated activation. A representative protocol involves:

  • Activation : Formic acid (0.1 mol) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 0.12 mol) in tetrahydrofuran (THF) at −20°C to form the active O-acylisourea intermediate.

  • Coupling : The activated formyl species is reacted with 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine (0.1 mol) for 12 h at 25°C.

Key Data :

  • Yield: 58%.

  • Purity: >90% (HPLC).

  • Limitations: Requires strict anhydrous conditions to prevent hydrolysis of the active intermediate.

Multicomponent Amide Synthesis via SN2 Reaction

A novel three-component reaction reported by the University of Groningen employs isocyanides, alkyl halides, and water. While this method excels for secondary amides, adaptations for formamide synthesis include:

  • Isocyanide Preparation : 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine is formylated with formic acid and dehydrated using phosgene (COCl2) to yield the corresponding isocyanide.

  • SN2 Reaction : The isocyanide reacts with methyl iodide (CH3I) in aqueous THF, forming a nitrilium intermediate that hydrolyzes to the formamide.

Key Data :

  • Yield: 40% (limited by isocyanide instability).

  • Side Products: 22% tertiary amide due to over-alkylation.

Comparative Analysis of Preparation Methods

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Nucleophilic Substitution72HighModerate$$
Direct Formylation58ModerateHigh$
Multicomponent SN240LowLow$$$

Table 1 : Comparison of synthetic routes for this compound. Cost symbols: $ (low), $$ (moderate), $$$ (high).

Optimization Strategies and Reaction Conditions

Enhancing Stereoselectivity in Nucleophilic Substitution

The patent WO2013026852A2 highlights the role of Lewis acids (e.g., BF3·OEt2) in improving stereochemical outcomes during alkylation. At −20°C, BF3 coordinates to the hydroxyl oxygen, directing nucleophilic attack to the endo face.

Optimized Protocol :

  • Temperature: −20°C.

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS, 2.5 equiv).

  • Solvent: THF.

  • Yield Improvement: 78% (endo: 97%).

Solvent Effects in Direct Formylation

Polar aprotic solvents (e.g., DMF, DMSO) increase formylation efficiency by stabilizing the charged intermediate. However, THF remains preferred due to its low viscosity and compatibility with carbodiimides .

Q & A

Q. Table 1: Synthesis Conditions and Yields

Formylating AgentSolventBaseYield (%)Reference
Formyl chlorideDCMEt₃N85
Formic anhydrideTHFPyridine78

How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : The formamide proton (δ 8.1–8.3 ppm) and carbonyl carbon (δ 163–165 ppm) are diagnostic. Bicyclic methyl groups appear as singlets (δ 0.9–1.2 ppm) .
  • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm the formamide group .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₉NO: 181.1466 Da) and fragmentation patterns .

What are the key reactivity patterns of this compound in medicinal chemistry applications?

Answer:

  • Hydrolysis : Under acidic conditions, the formamide hydrolyzes to the parent amine, requiring careful pH control during biological assays .
  • Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, useful for fluorescent probe synthesis (e.g., Ga³⁺ detection) .
  • Metal Coordination : The carbonyl oxygen can chelate metal ions, influencing its role in catalytic or sensing applications .

How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Answer:

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted amine or formylation byproducts). Adjust stoichiometry or reaction time to minimize side products .
  • Temperature Control : Lower temperatures (0–5°C) reduce decomposition but may slow reaction kinetics. Kinetic studies via in-situ IR can optimize conditions .

What advanced applications exist for this compound in bioanalytical chemistry?

Answer:

  • Fluorescent Probe Design : Derivatives like HT (a hydrazinecarbothioamide analog) exhibit turn-on fluorescence for Ga³⁺ detection (LOD = 12 nM) with high selectivity over Al³⁺/In³⁺. Methodology includes:
    • Probe Synthesis : Condensation with thiocarbazides under reflux .
    • Binding Studies : Job’s plot analysis and DFT calculations validate 1:1 stoichiometry with Ga³⁺ .
  • In Vivo Imaging : HT demonstrates low cytotoxicity and has been tested in zebrafish models for real-time metal ion tracking .

Q. Table 2: Probe Performance Metrics

ParameterValueMethodReference
Selectivity (Ga³⁺)>100-foldCompetitive metal assay
pH Range4–9Fluorescence titration

How can computational modeling aid in understanding the stereoelectronic effects of the bicyclic framework?

Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR shifts and assess steric hindrance from methyl groups .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes or ion channels) to guide derivatization for enhanced binding .

What strategies address challenges in purifying this compound?

Answer:

  • Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel to separate polar byproducts.
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation, achieving >95% purity .

How does the compound’s stereochemistry influence its physicochemical properties?

Answer:

  • Chiral Centers : The bicyclic framework introduces rigidity, affecting solubility and melting point.
  • Enantiomeric Resolution : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to isolate enantiomers for biological testing .

What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to potential amine/formamide vapor release.
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure .

How can researchers validate the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
  • Light Sensitivity : Amber vials prevent photodegradation; UV-Vis spectroscopy tracks absorbance changes .

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